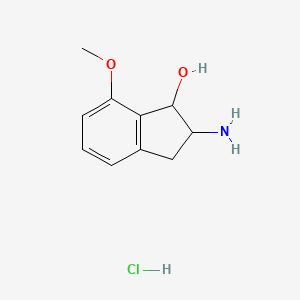![molecular formula C15H12ClN3O B1514600 4-{[(2-Chloroquinazolin-4-yl)methyl]amino}phenol CAS No. 827030-83-1](/img/structure/B1514600.png)
4-{[(2-Chloroquinazolin-4-yl)methyl]amino}phenol
概要
説明
4-{[(2-Chloroquinazolin-4-yl)methyl]amino}phenol is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic aromatic organic compounds with a fused benzene and pyrimidine ring. This particular compound has a chloro group at the 2-position of the quinazoline ring and a phenol group attached to the nitrogen atom of the methylamino group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-Chloroquinazolin-4-yl)methyl]amino}phenol typically involves multiple steps:
Starting Materials: : The synthesis begins with 2-chloroquinazolin-4-ylmethylamine and phenol.
Reaction Conditions: : The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. A base such as sodium hydroxide or potassium carbonate may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
4-{[(2-Chloroquinazolin-4-yl)methyl]amino}phenol can undergo various chemical reactions, including:
Oxidation: : The phenol group can be oxidized to form quinones.
Reduction: : The chloro group can be reduced to form an amino group.
Substitution: : The compound can undergo nucleophilic substitution reactions at the chloro or methylamino positions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst are used.
Substitution: : Nucleophiles such as ammonia, amines, and alcohols are used, often in the presence of a base.
Major Products Formed
Oxidation: : Quinones and hydroquinones.
Reduction: : 2-aminoquinazoline derivatives.
Substitution: : Various substituted quinazolines and amines.
科学的研究の応用
4-{[(2-Chloroquinazolin-4-yl)methyl]amino}phenol has several applications in scientific research:
Chemistry: : It is used as a building block in the synthesis of more complex quinazoline derivatives.
Biology: : The compound and its derivatives are studied for their biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: : It is investigated for its potential use in drug development, particularly in the treatment of various diseases.
Industry: : It is utilized in the production of dyes, pigments, and other chemical products.
作用機序
The mechanism by which 4-{[(2-Chloroquinazolin-4-yl)methyl]amino}phenol exerts its effects involves interaction with molecular targets and pathways:
Molecular Targets: : The compound may bind to enzymes, receptors, or other proteins, altering their function.
Pathways: : It may affect signaling pathways related to cell growth, apoptosis, and immune response.
類似化合物との比較
4-{[(2-Chloroquinazolin-4-yl)methyl]amino}phenol is compared with other similar compounds such as 2-chloroquinazolin-4-ylmethylamine and 7-chloroquinazolin-4-ol. Its uniqueness lies in the presence of the phenol group, which imparts different chemical and biological properties compared to its analogs.
List of Similar Compounds
2-Chloroquinazolin-4-ylmethylamine
7-Chloroquinazolin-4-ol
2-(2-Chloroquinazolin-4-yl)acetamide
特性
IUPAC Name |
4-[(2-chloroquinazolin-4-yl)methylamino]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O/c16-15-18-13-4-2-1-3-12(13)14(19-15)9-17-10-5-7-11(20)8-6-10/h1-8,17,20H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARWUXKDYXRIAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)Cl)CNC3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40837099 | |
| Record name | 4-{[(2-Chloroquinazolin-4-yl)methyl]amino}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40837099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827030-83-1 | |
| Record name | 4-{[(2-Chloroquinazolin-4-yl)methyl]amino}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40837099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


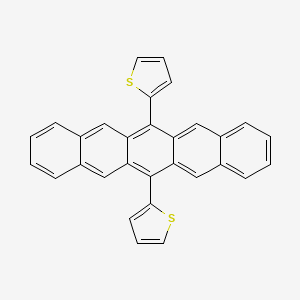
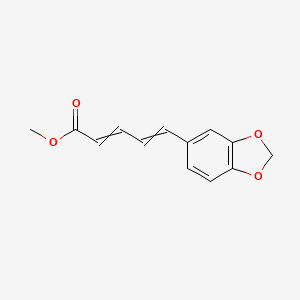
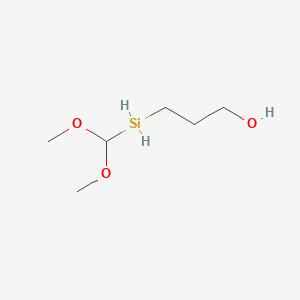

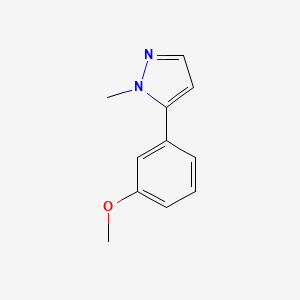
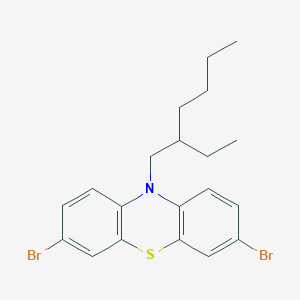
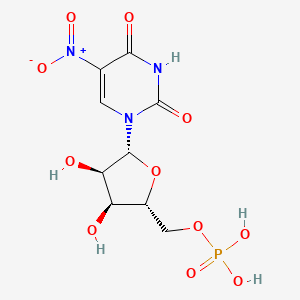
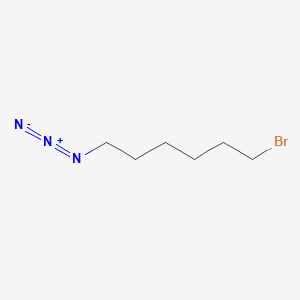
![4-[(3-Methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B1514531.png)
![Ethyl [4-(hydrazinylidenemethyl)phenyl]acetate](/img/structure/B1514532.png)
![Ethyl bromo[2-(4-methoxyphenyl)hydrazinylidene]acetate](/img/structure/B1514534.png)
![1-(Diphenylphosphanyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1514535.png)

